4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
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Overview
Description
4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a cyclopentane ring and a hydroxynon-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Cyclopentane Ring: The cyclopentane ring can be introduced through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to reduce any double bonds.
Attachment of the Hydroxynon-en-yl Side Chain: The hydroxynon-en-yl side chain can be attached through a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the side chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides and ammonia (NH3) for forming amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halides or amines.
Scientific Research Applications
4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups and the furan ring can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3aR,4R,5R,6aS)-5-Hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one: Similar structure but with a different side chain.
2-Oxo-4-(3-oxo-5-phenylpent-1-en-1-yl)-hexahydro-2H-cyclopenta[b]furan-5-yl (1,1’-biphenyl)-4-carboxylate: Contains a similar furan-cyclopentane core but with different functional groups.
Uniqueness
4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its hydroxynon-en-yl side chain and the presence of multiple hydroxyl groups make it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C16H28O4 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
4-[(E)-3-hydroxynon-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-11(17)7-8-12-13-9-16(19)20-15(13)10-14(12)18/h7-8,11-19H,2-6,9-10H2,1H3/b8-7+ |
InChI Key |
GVYQLNFJIYAXEV-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCCC(/C=C/C1C2CC(OC2CC1O)O)O |
Canonical SMILES |
CCCCCCC(C=CC1C2CC(OC2CC1O)O)O |
Origin of Product |
United States |
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